

Furan-2,5-dicarboxamide Derivatives: A Technical Guide to Chemical and Biological Properties

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Compound of Interest

Compound Name: *Furan-2,5-dicarboxamide*

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Introduction

Furan-2,5-dicarboxamide derivatives represent a class of heterocyclic compounds built upon a central furan ring symmetrically substituted at the 2 and 5 positions with carboxamide groups. This scaffold is of significant interest in both medicinal chemistry and material science.^[1] The furan ring is a versatile pharmacophore found in numerous biologically active compounds and approved drugs.^{[2][3][4]} Derivatives of **furan-2,5-dicarboxamide** have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting properties.^{[4][5][6]} Their rigid, planar structure and the presence of hydrogen bond donors and acceptors make them attractive candidates for designing molecules that can interact with specific biological targets.^[1] Furthermore, the precursor, furan-2,5-dicarboxylic acid (FDCA), is a bio-based platform chemical that can be derived from biomass, positioning these derivatives as sustainable alternatives in various applications.^{[7][8]} This guide provides an in-depth overview of the synthesis, chemical properties, and diverse biological activities of these promising compounds.

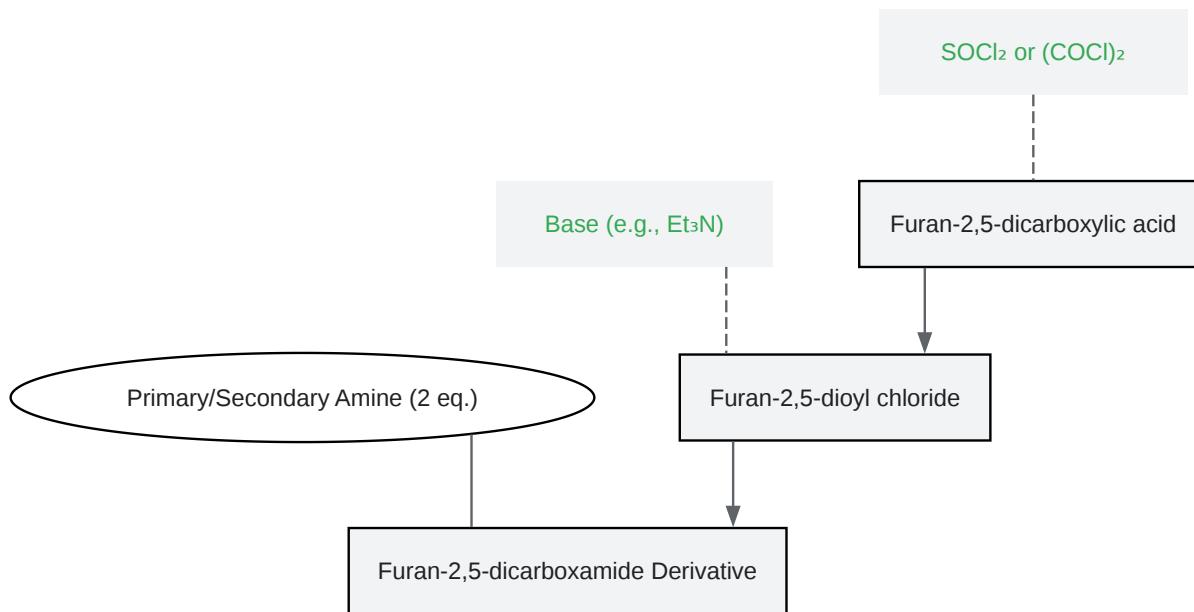
Chemical Properties and Synthesis

The core structure of **furan-2,5-dicarboxamide** consists of a five-membered aromatic furan ring with amide functionalities at the C2 and C5 positions. The conformation of the molecule,

particularly the dihedral angles between the furan ring and the carboxamide groups, can vary from planar to semi-skew or fully skewed, influencing its molecular packing and potential for intermolecular interactions like hydrogen bonding.[1]

Synthetic Methodologies

The most common and straightforward method for synthesizing symmetrical **furan-2,5-dicarboxamides** involves a condensation reaction. This typically starts with furan-2,5-dicarboxylic acid (FDCA), which is first converted to its more reactive diacyl chloride derivative. This intermediate then reacts with a desired amine to yield the final dicarboxamide.



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Caption: General synthetic workflow for **furan-2,5-dicarboxamides**.

A regioselective synthesis for monoamides of furan-2,5-dicarboxylic acid has also been developed, which involves the gradual addition of a coupling reagent to a solution of the di-acid, allowing for the isolation of the mono-functionalized product in good yields.[9]

Table 1: Synthesis of Selected **Furan-2,5-dicarboxamide** Derivatives

Compound Name	Amine Used	Yield (%)	Melting Point (°C)	Reference
N²,N⁵-Di(pyrazin-2-yl)furan-2,5-dicarboxamide	2-Aminopyrazine	71%	280–281	[1]
N²,N⁵-Di(pyrimidin-2-yl)furan-2,5-dicarboxamide	2-Aminopyrimidine	44.5%	293–294	[1]
N²,N⁵-Di(pyridin-3-yl)furan-2,5-dicarboxamide	3-Aminopyridine	65%	150–151	[1]
N²,N⁵-Di(4-nitrophenyl)furan-2,5-dicarboxamide	4-Nitroaniline	82%	231–232	[1]
N-(4-Benzamidophenyl)furan-2-carboxamide*	N/A	84%	284–286	[10]
N-(4-(4-Methylbenzamido)phenyl)furan-2-carboxamide*	N/A	69%	276–278	[10]

Note: These are furan-2-carboxamide (mono-amide) derivatives, included for their relevant biological activity data.

Biological Properties

Furan-2,5-dicarboxamide derivatives have been investigated for a variety of biological activities, leveraging the furan core's ability to act as a versatile scaffold.[11]

Antimicrobial and Antibiofilm Activity

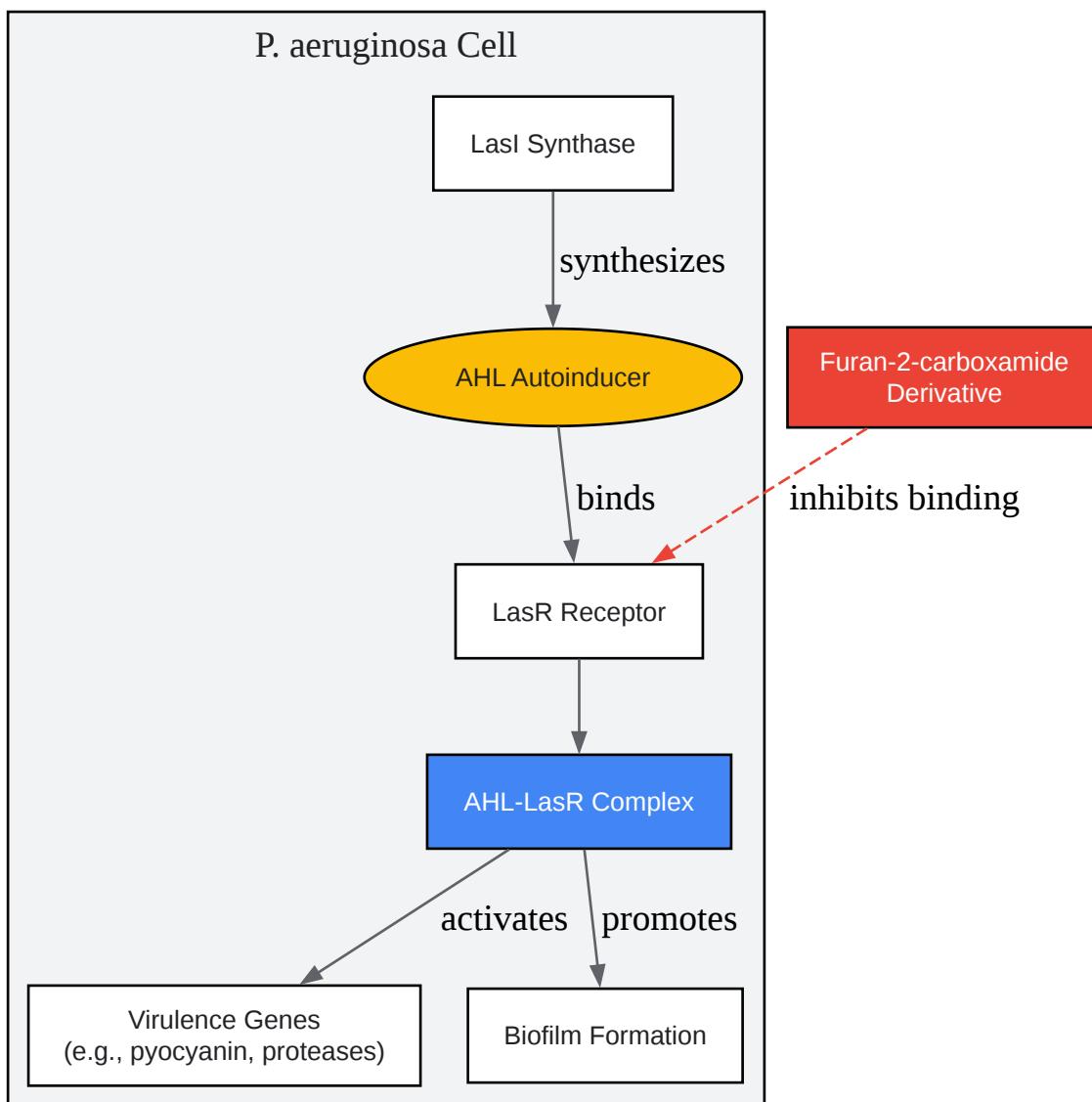
Several studies have highlighted the potential of furan-based compounds as antimicrobial agents.[\[12\]](#) A series of carbamothioyl-furan-2-carboxamide derivatives demonstrated significant activity against both bacterial and fungal strains.[\[5\]](#)

Table 2: Antimicrobial Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives

Compound	Test Strain	Inhibition Zone (mm)	MIC (µg/mL)	Reference
4f*	<i>S. aureus</i>	16	230	[5]
	<i>E. coli</i>	9	295	[5]
	<i>P. aeruginosa</i>	11	285	[5]
	<i>C. albicans</i>	18	120.7	[5]
4c*	<i>A. niger</i>	19	125.1	[5]
	<i>S. aureus</i>	15	240	[5]
	<i>P. aeruginosa</i>	11	280	[5]
	<i>C. albicans</i>	17	125.2	[5]
	<i>A. niger</i>	18	129.5	[5]

Structure identifiers as reported in the source literature.

Beyond direct antimicrobial effects, related furan-2-carboxamides have shown potent antibiofilm activity against *Pseudomonas aeruginosa*.[\[10\]](#) Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. These compounds are thought to interfere with the quorum-sensing (QS) system, a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. The LasR protein is a key transcriptional regulator in the *P. aeruginosa* QS system, and molecular docking studies suggest it as a plausible target for these furan derivatives.[\[10\]](#)



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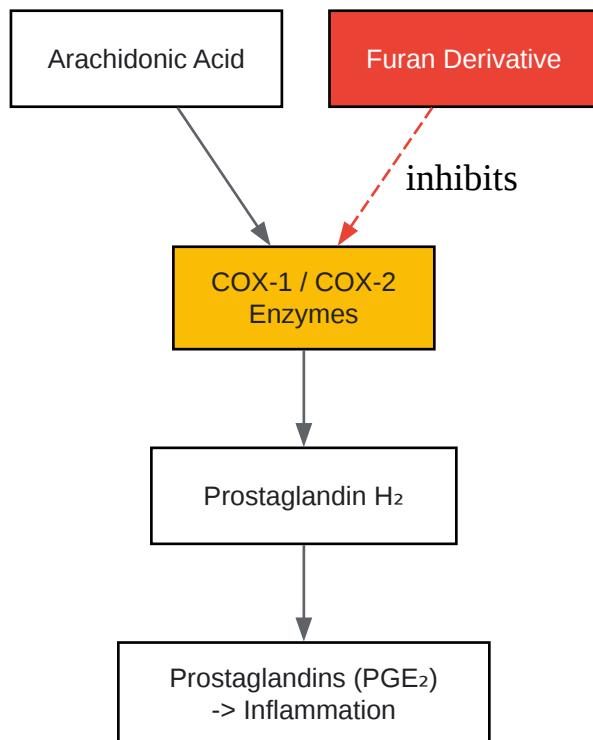
Caption: Putative inhibition of the LasR quorum sensing pathway.

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and the cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. A study of 2,5-diaryl substituted furans functionalized with amino acids identified compounds with inhibitory activity against COX-1 and COX-2.^[6] Notably, a proline-substituted derivative was found to inhibit the secretion of prostaglandin E2 (PGE2) in stimulated neutrophils, suggesting a selective action on COX-2, which is a desirable

trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

[6]



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Caption: Simplified cyclooxygenase (COX) pathway inhibition.

Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery. Carbamothietyl-furan-2-carboxamide derivatives have been evaluated for their in-vitro anticancer potential against several human cancer cell lines.[5] Certain derivatives showed significant activity, reducing the viability of hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cells.[5]

Table 3: Anticancer Activity of Carbamothietyl-Furan-2-Carboxamide Derivatives

Compound	Cell Line	Concentration (µg/mL)	Cell Viability (%)	Reference
p-tolylcarbamothioyl)n-furan-2-carboxamide	HepG2	20	33.29	[5]
(Compound 4f)	Huh-7	20	44.15	[5]
	MCF-7	20	50.12	[5]
(Compound 4a)	HepG2	20	41.25	[5]
	Huh-7	20	51.24	[5]
	MCF-7	20	55.45	[5]

Structure identifiers as reported in the source literature.

Experimental Protocols

General Synthesis of Symmetrical Furan-2,5-dicarboxamides[1]

- Activation of Carboxylic Acid: Furan-2,5-dicarboxylic acid (1.0 eq.) is suspended in a suitable solvent (e.g., toluene). Oxalyl chloride or thionyl chloride (4.0-5.0 eq.) is added, along with a catalytic amount of dimethylformamide (DMF). The mixture is heated under reflux for several hours until a clear solution is formed and gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude furan-2,5-diyl chloride.
- Amide Formation: The crude diacyl chloride is dissolved in an anhydrous aprotic solvent (e.g., THF, DCM). The solution is cooled in an ice bath.
- Amine Addition: A solution of the desired aromatic amine (2.0 eq.) and a base such as triethylamine (2.0 eq.) in the same solvent is added dropwise to the cooled acyl chloride solution with vigorous stirring.

- Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate is collected by filtration, washed sequentially with water, dilute HCl, and water again to remove unreacted starting materials and salts.
- Purification: The crude solid product is purified by recrystallization from a suitable solvent (e.g., DMSO, ethanol) or by column chromatography to afford the pure **furan-2,5-dicarboxamide** derivative.

Determination of Minimum Inhibitory Concentration (MIC)[5]

- Preparation: A stock solution of each test compound is prepared in DMSO. Serial two-fold dilutions are made in a 96-well microtiter plate using sterile Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10^8 cells/mL).
- Controls: Positive (broth with inoculum, no compound) and negative (broth only) growth controls are included on each plate. A standard antibiotic (e.g., gentamicin) is used as a reference drug.
- Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Furan-2,5-dicarboxamide derivatives are a versatile and promising class of compounds with a rich chemical and biological profile. Their straightforward synthesis, often from bio-based precursors, and their demonstrated efficacy in a range of pharmacological assays make them highly attractive for further investigation. The core scaffold allows for extensive chemical modification, enabling the fine-tuning of properties to optimize activity against specific targets, from bacterial quorum sensing regulators to enzymes involved in inflammation and cancer.

Future research will likely focus on expanding the structural diversity of these derivatives, elucidating their precise mechanisms of action, and evaluating their potential in more advanced preclinical models.

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